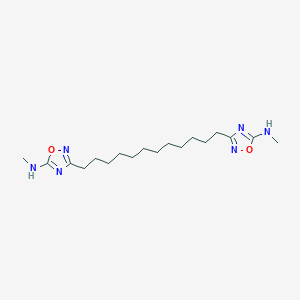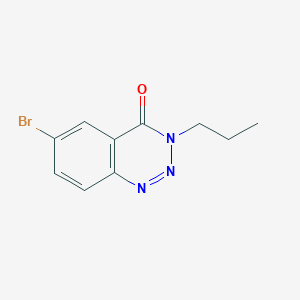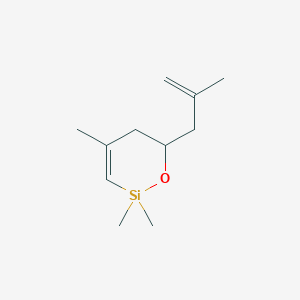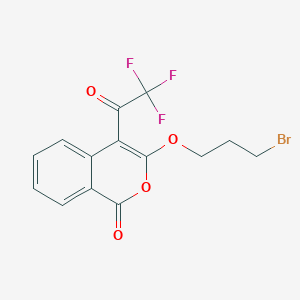
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Starting materials: Bromopropoxy-substituted benzopyran and trifluoroacetic anhydride
- Reaction: Acylation reaction
- Conditions: Solvent (e.g., acetonitrile), catalyst (e.g., pyridine), and room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product’s purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the bromopropoxy and trifluoroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Benzopyran Core
- Starting materials: Phenol and acetophenone derivatives
- Reaction: Cyclization reaction using acid or base catalysts
- Conditions: Elevated temperatures (100-150°C) and inert atmosphere
化学反应分析
Types of Reactions
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the benzopyran core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The bromopropoxy and trifluoroacetyl groups play crucial roles in modulating the compound’s biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one
- 3-(3-Bromopropoxy)-4-(acetyl)-1H-2-benzopyran-1-one
- 3-(3-Bromopropoxy)-4-(trifluoromethyl)-1H-2-benzopyran-1-one
Uniqueness
This compound is unique due to the presence of both bromopropoxy and trifluoroacetyl groups. These functional groups confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications. The trifluoroacetyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
属性
CAS 编号 |
913837-01-1 |
|---|---|
分子式 |
C14H10BrF3O4 |
分子量 |
379.12 g/mol |
IUPAC 名称 |
3-(3-bromopropoxy)-4-(2,2,2-trifluoroacetyl)isochromen-1-one |
InChI |
InChI=1S/C14H10BrF3O4/c15-6-3-7-21-13-10(11(19)14(16,17)18)8-4-1-2-5-9(8)12(20)22-13/h1-2,4-5H,3,6-7H2 |
InChI 键 |
SDLCLFXSUPTCEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)OCCCBr)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
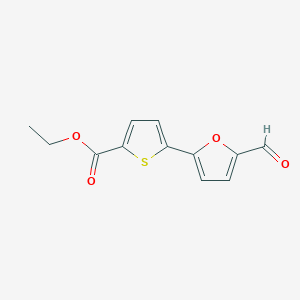
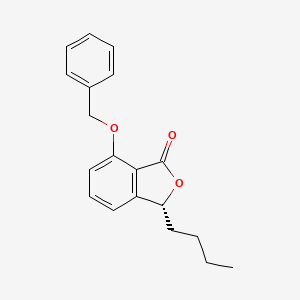
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
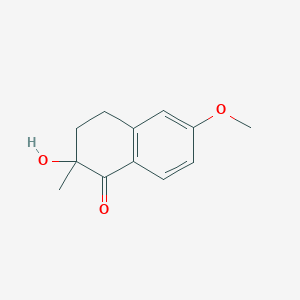
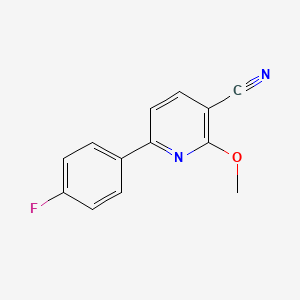
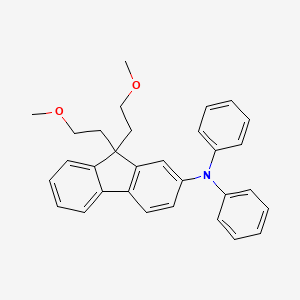
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)
